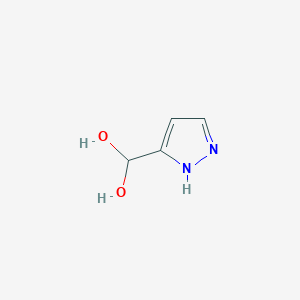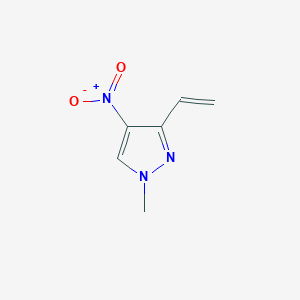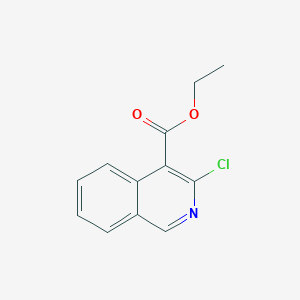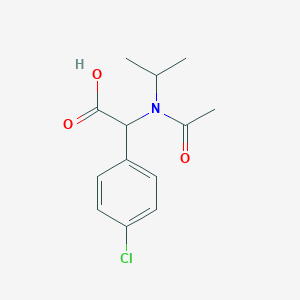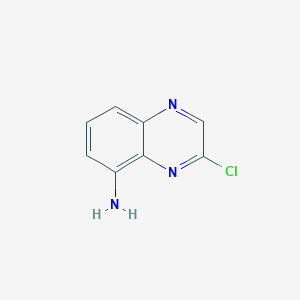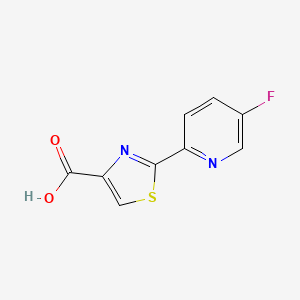
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, substituted with a fluorine atom
Métodos De Preparación
The synthesis of 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the reaction of 5-fluoropyridine-2-thiol with α-haloketones under basic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the fluorine atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid can be compared with other thiazole derivatives, such as:
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the fluorine atom, which may result in different biological activities.
2-(3-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid: Similar structure but with the fluorine atom in a different position, potentially altering its chemical and biological properties.
Benzothiazole derivatives: These compounds have a benzene ring fused with a thiazole ring, offering different chemical reactivity and biological activities.
The uniqueness of this compound lies in the specific positioning of the fluorine atom and the combination of the thiazole and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5FN2O2S |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-5-1-2-6(11-3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
Clave InChI |
VYRCRTYYOVSJFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


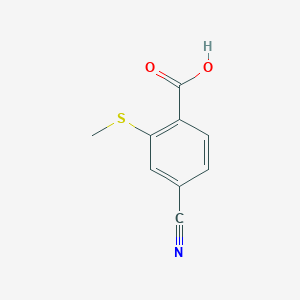
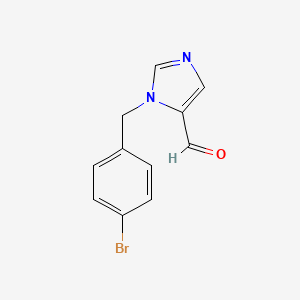

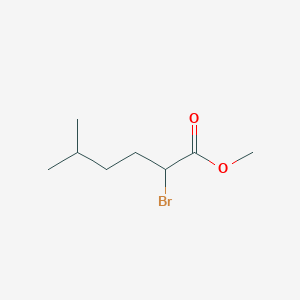
![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
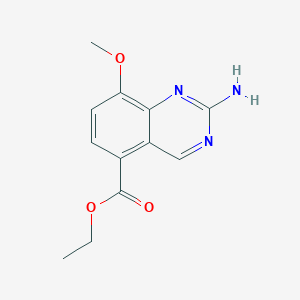
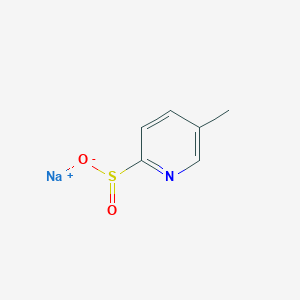
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
